Cy7.5 alkyne (chloride)

Catalog No.
S12848903
CAS No.
M.F
C48H52ClN3O
M. Wt
722.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy7.5 alkyne (chloride)

Product Name

Cy7.5 alkyne (chloride)

IUPAC Name

6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride

Molecular Formula

C48H52ClN3O

Molecular Weight

722.4 g/mol

InChI

InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H

InChI Key

BEKYZMBPLUHVRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-]

Cy7.5 alkyne (chloride) is a specialized near-infrared fluorochrome dye, part of the cyanine dye family, which is characterized by its unique alkyne functional group. This compound exhibits strong absorbance and fluorescence properties, making it suitable for various applications in biological imaging and research. The molecular formula of Cy7.5 alkyne (chloride) is C40H48ClN3OC_{40}H_{48}ClN_3O, with a molecular weight of approximately 622.28 g/mol. It has an excitation maximum at 788 nm and an emission maximum at 808 nm, which allows for effective imaging in the near-infrared spectrum, minimizing background interference from biological tissues .

Cy7.5 alkyne (chloride) is primarily utilized in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as "click" reactions. This reaction allows for the formation of stable triazole linkages between the alkyne group of Cy7.5 and azide-containing molecules, facilitating targeted labeling and tracking of biomolecules in live cells or tissues . The reaction can be represented as follows:

Alkyne+AzideCu I Triazole\text{Alkyne}+\text{Azide}\xrightarrow{\text{Cu I }}\text{Triazole}

Cy7.5 alkyne (chloride) demonstrates significant potential in biological applications due to its high quantum yield and photostability. It has been effectively used for imaging cellular processes, tracking biomolecules, and studying drug delivery systems. The ability to conjugate with azide-containing biomolecules enhances its utility in various biological assays, including fluorescence microscopy and flow cytometry .

The synthesis of Cy7.5 alkyne (chloride) typically involves several steps:

  • Formation of the Cyanine Backbone: The initial step involves creating a polymethine chain that forms the core structure of the cyanine dye.
  • Introduction of the Alkyne Group: The terminal alkyne functionality is introduced through a series of

Cy7.5 alkyne (chloride) finds extensive applications in:

  • Biological Imaging: Its near-infrared properties make it ideal for in vivo imaging studies.
  • Drug Delivery Systems: It can be used to track drug molecules within biological systems.
  • Bioorthogonal Chemistry: Facilitates specific labeling of biomolecules for various assays.
  • Fluorescence Microscopy: Used to visualize cellular components with minimal background noise .

Interaction studies involving Cy7.5 alkyne (chloride) focus on its ability to conjugate with azides through click chemistry. These studies have demonstrated that Cy7.5 can effectively label proteins, nucleic acids, and other biomolecules without interfering with their biological activity. This property is crucial for applications in live-cell imaging where maintaining cellular function is necessary .

Cy7.5 alkyne (chloride) belongs to a broader class of cyanine dyes that share similar structural features but differ in their functional groups and spectral properties. Here are some similar compounds:

Compound NameAbsorption Max (nm)Emission Max (nm)Unique Features
Cyanine 7750773Widely used for general fluorescence imaging
Cyanine 3550570Commonly used for labeling proteins
Cyanine 5646663Suitable for multiplexing applications
CyAM-5 Alkyne650670Modified for bioorthogonal applications

Uniqueness of Cy7.5 Alkyne

Cy7.5 alkyne (chloride) stands out due to its enhanced near-infrared absorption and emission properties compared to other cyanine dyes, making it particularly effective for deep tissue imaging where penetration depth is critical. Additionally, its ability to participate in bioorthogonal reactions via click chemistry provides a functional versatility that is not as pronounced in other dyes .

Synthetic Routes for Cyanine 7.5 Alkyne Chloride

Cyanine 7.5 alkyne chloride represents a specialized near-infrared fluorescent compound that belongs to the heptamethine cyanine family [1]. The synthetic approach for this compound follows established methodologies for asymmetric cyanine dye preparation, incorporating alkyne functionality for bioorthogonal chemistry applications [2].

The condensation reaction between carboxy-indolium derivatives and amine-containing alkyne compounds requires careful optimization to prevent cleavage of side chains at the nitrogen centers of the indole ring [2]. The most effective conditions utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-hydroxybenzotriazole and diisopropylethylamine in dichloromethane at room temperature for 5 hours [2]. This protocol provides efficient conversion while minimizing the formation of cleavage products that can occur with stronger activating agents such as dicyclohexylcarbodiimide, hexafluorophosphate azabenzotriazole tetramethyl uronium, or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate [2].

Synthetic ParameterOptimal ConditionYield (%)Purity (%)
Solvent SystemAcetonitrile8188
Coupling Agent1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride + 1-hydroxybenzotriazole85-9095
TemperatureRoom temperature--
Reaction Time5 hours--
BaseDiisopropylethylamine--

The formation of the final cyanine structure occurs through condensation with malonaldehyde dianilide under acidic conditions using acetic acid and acetic anhydride mixtures [2]. The reaction requires elevated temperatures, and the hemicyanine intermediate exhibits susceptibility to decomposition, particularly in protic solvents, necessitating immediate use without further purification [2]. The subsequent cyclization step utilizes sodium acetate as an activating agent to induce nucleophilic substitution at room temperature [2].

Functionalization Strategies: Alkyne Group Incorporation

The incorporation of alkyne functionality into cyanine 7.5 structures enables copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry [1] [4]. This bioorthogonal approach provides highly selective and efficient conjugation capabilities for labeling biomolecules under mild reaction conditions [4].

Alkyne functionalization strategies involve the introduction of terminal alkyne groups through controlled synthetic pathways that preserve the integrity of the cyanine chromophore [5]. The alkyne moiety is typically incorporated via alkylation reactions using 5-chloro-1-pentyne or similar alkyne-containing halides [5]. The heteroarylacetonitrile intermediate formation involves first alkylating the 6-hydroxylmethylene group of quinolinyl methanol derivatives, followed by halogenation of the 2-methyl group using trichloroisocyanuric acid [5].

The click chemistry reaction conditions for alkyne-functionalized cyanine 7.5 compounds utilize copper sulfate, sodium ascorbate, and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine in mixed solvent systems of water, tert-butanol, and tetrahydrofuran [5]. These conditions accommodate the disparate solubility properties of hydrophobic cyanine compounds and hydrophilic target molecules [5]. The reaction proceeds at room temperature for 24-48 hours until complete consumption of starting material is observed by thin-layer chromatography [5].

Functionalization MethodReagent SystemReaction ConditionsConversion Efficiency
Alkyne Introduction5-chloro-1-pentyneAlkylation conditions70-85%
Click ChemistryCopper sulfate/Sodium ascorbateRoom temperature, 24-48 h>95%
Azide ConjugationAzido-functionalized substratesWater/tert-butanol/tetrahydrofuran80-90%

The alkyne-modified cyanine dyes demonstrate exceptional stability under click chemistry conditions, with no decomposition products detected by ultraviolet-visible spectroscopy or high-performance liquid chromatography after reaction completion [5]. This stability profile enables versatile functionalization with molecules of diverse polarities, including hydrophilic azido-glucose, hydrophobic azido-ketones, and polyethylene glycol derivatives [5].

Sulfonate Ion Integration for Enhanced Water Solubility

Sulfonate group integration represents a critical modification strategy for enhancing the water solubility and biological compatibility of cyanine 7.5 alkyne compounds [1] [6]. The sulfonated variants, commonly designated as sulfo-cyanine 7.5, exhibit dramatically improved hydrophilicity compared to their non-sulfonated counterparts [7].

The synthetic incorporation of sulfonate groups typically occurs through direct nuclear sulfonation processes using concentrated sulfuric acid or oleum under controlled temperature conditions [8]. Alternative approaches involve alkylation with sultone reagents, particularly butane sultone, in the presence of cesium carbonate base [6]. The reaction requires careful selection of solvent and base systems to avoid significant side product formation, with tetrahydrofuran proving optimal for the alkylation process [6].

The sulfonate integration process involves reacting indolizine phenol precursors with 1,4-butane sultone in tetrahydrofuran at 80°C for 16 hours under nitrogen atmosphere [6]. The reaction yields the sulfonate indolizine intermediate in approximately 85% yield after recrystallization from water [6]. This intermediate serves as a common precursor for both cyanine and squaraine dye systems [6].

Sulfonate Integration ParameterConditionYield (%)Solubility Enhancement
Sulfonation AgentButane sultone85High water solubility
Temperature80°C--
Reaction Time16 hours--
SolventTetrahydrofuran--
BaseCesium carbonate--

The sulfonated cyanine 7.5 alkyne derivatives exhibit molecular weights of approximately 1120.46 daltons with the molecular formula C48H48N3K3O13S4 [1]. These compounds demonstrate excellent solubility in water, dimethyl sulfoxide, and N,N-dimethylformamide, with extinction coefficients reaching 222,000 liters per mole per centimeter at 778 nanometers [1]. The fluorescence quantum yield of sulfonated variants reaches 0.21, representing improved photophysical properties compared to non-sulfonated analogs [1].

The water-soluble nature of sulfonated cyanine 7.5 derivatives eliminates the need for organic co-solvents in aqueous labeling reactions and reduces aggregation tendencies that can compromise fluorescence properties [7]. This enhanced solubility profile makes these compounds particularly suitable for biological applications requiring aqueous compatibility [1].

Purification and Quality Control Methodologies

The purification of cyanine 7.5 alkyne chloride compounds requires specialized methodologies due to their high polarity and tendency for irreversible adsorption on conventional silica gel chromatography systems [2]. The standard approach utilizes reversed-phase high-performance liquid chromatography with C18 absorbents, though this method proves relatively expensive for larger scales [2].

Preparative high-performance liquid chromatography represents the most commonly employed purification technique, utilizing gradient elution systems transitioning from water containing 0.1% acetic acid to acetonitrile containing 0.1% acetic acid over 90-minute periods [9]. All fractions require monitoring by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry to identify product-containing fractions [9]. The purified compounds typically achieve 35-50% yields after multiple recrystallization steps [9].

Alternative purification strategies involve pH-dependent and functional group-dependent solubility optimization [2]. The asymmetric cyanine compounds can be purified through selective extraction based on their differential solubility in organic solvents of varying polarity [2]. Following synthesis, acetophenone byproducts are removed through washing with ice-cold diethyl ether, yielding blue solids with 81% yield and 88% purity as determined by high-performance liquid chromatography [2].

Purification MethodStationary PhaseMobile PhaseYield (%)Purity (%)
Preparative high-performance liquid chromatographyC18 reversed-phaseWater/acetonitrile gradient35-50>95
Thin-layer chromatographySilica gelEthanol/acetic acid/water16-1990-95
Extraction purification-Organic solvent series8188

Quality control protocols for cyanine 7.5 alkyne compounds employ nuclear magnetic resonance spectroscopy and high-performance liquid chromatography coupled with mass spectrometry [1]. The compounds demonstrate molecular weights consistent with theoretical values, with mass spectral molecular ion increments of 1005.2 daltons for sulfonated variants [1]. Nuclear magnetic resonance analysis confirms structural integrity with characteristic chemical shifts for indole ring systems and alkyne functionality [10] [11].

Spectroscopic characterization reveals absorption maxima at 778 nanometers with emission maxima at 797 nanometers for sulfonated variants [1]. The extinction coefficient of 222,000 liters per mole per centimeter confirms the high chromophore intensity typical of heptamethine cyanine systems [1]. Fluorescence quantum yields of 0.21 represent acceptable photophysical performance for near-infrared applications [1].

Near-Infrared Spectral Profile

3.1.1 Absorption and Emission Maxima

Spectroscopic scans performed in spectrophotometric-grade ethanol give a principal absorption maximum at 788 nanometres and a fluorescence emission maximum at 808 nanometres for Cyanine 7.5 alkyne chloride [1] [2] [3]. These values place the dye near the long-wave edge of the first near-infrared window, a region prized for deep-tissue optical transparency in bioimaging.

3.1.2 Stokes Shift Characteristics

The 20 nanometre separation between the absorption and emission peaks corresponds to a Stokes shift of approximately 314 reciprocal centimetres, calculated from the wavenumber difference of the two maxima [1]. Although modest, this shift is sufficient to limit inner-filter effects in moderately concentrated solutions, provided aggregation is minimised.

ParameterWavelength or ValueMediumReference
Absorption maximum788 nanometresEthanol [1]
Emission maximum808 nanometresEthanol [1]
Stokes shift20 nanometres ≈ 314 cm⁻¹Ethanol [1]
Full-width at half-maximum (absorption)37 nanometresEthanol [3]

Quantum Yield and Molar Extinction Coefficient

Absolute quantum-yield determinations in aerated ethanol report a fluorescence quantum yield of 0.10 for the free dye [1], a value closely matching the 0.10–0.12 range quoted by multiple commercial spectroscopic databases [3]. The molar extinction coefficient is high for an organic chromophore, lying between 223 000 and 240 000 litre mole⁻¹ centimetre⁻¹ across independent laboratories [1] [2] [4]. These combined parameters confer a brightness (product of quantum yield and extinction coefficient) of roughly 2.2 × 10⁴ litre mole⁻¹ centimetre⁻¹, which is competitive with indocyanine green while offering a narrower emission band.

Photophysical constantReported valueExperimental matrixReference
Fluorescence quantum yield0.10Ethanol [1]
Fluorescence quantum yield0.10 – 0.12Dimethyl sulfoxide [3]
Molar extinction coefficient223 000 L mol⁻¹ cm⁻¹Ethanol [1]
Molar extinction coefficient223 000 – 240 000 L mol⁻¹ cm⁻¹Aqueous buffer [2] [4]

Photostability under Experimental Conditions

Direct continuous-wave irradiation at 808 nanometres (power density 0.5 watt centimetre⁻²) leads to rapid photobleaching of Cyanine 7.5 fluorescence embedded in micellar nanocarriers; complete signal loss occurs within ten minutes, while a companion Cyanine 5 probe remains stable [5]. Similar experiments on hyaluronic-acid NanoCy7.5 nanoparticles reveal pronounced self-quenching in water that is fully reversible on disassembly with dimethyl sulfoxide, demonstrating that photobleaching and aggregation are coupled processes [6] [7]. By contrast, supplier-verified bulk solutions in dimethyl sulfoxide or ethanol exhibit minimal loss (<5 percent) after sixty minutes of low-power lamp exposure, a behaviour attributed to the reduced generation of reactive oxygen species in aprotic solvents [1] [3].

Illumination regimeMatrixFluorescence remaining after exposureReference
808 nm, 0.5 W cm⁻², 10 minMicelle suspension (aqueous)<5 percent [5]
808 nm, 1 W cm⁻², 5 minTerpyridine-coordinated derivative in water25 percent [8]
White light, 60 minEthanol solution>95 percent [1]
Daylight, 1 hDimethyl sulfoxide solution>90 percent [3]

Overall, Cyanine 7.5 alkyne chloride is intrinsically photostable in oxygen-poor, non-aqueous environments but vulnerable to singlet-oxygen-mediated decomposition in water or biological media. Triplet-state quenchers or oxygen-scavenging buffers can therefore prolong operational lifetimes during high-intensity imaging, as demonstrated for related heptamethine cyanines [9] [10].

Solvent and Environmental Effects on Fluorescence

  • Solvent polarity and hydrogen-bonding capacity strongly modulate emission intensity. The dye shows full fluorescence in ethanol or dimethyl sulfoxide, partial quenching in methanol, and severe quenching in water because hydrophobic aggregation broadens and red-shifts the absorption band [11].

  • Self-assembly into hyaluronic-acid nanoparticles suppresses fluorescence in aqueous media, but emission is restored on nanoparticle disintegration, confirming aggregation-induced quenching as the primary mechanism [6] [7].

  • pH titrations of NanoCy7.5 formulations (hydrogen ion concentration 4 to 8) reveal maximal signal stability between hydrogen ion concentration 5 and 7, with notable attenuation only at alkaline hydrogen ion concentration 8 due to decreased dye solubility [7].

  • Protein binding can partially recover fluorescence by disrupting aggregates; serum albumin has been reported to raise the quantum yield of heptamethine cyanines through this mechanism [6].

Variable examinedObserved effect on fluorescenceSupporting reference
Water versus ethanolNinety-five percent quenching in water relative to ethanol [11]
Nanoparticle assemblyEighty percent signal loss upon self-assembly, fully reversible with dimethyl sulfoxide [6]
Hydrogen ion concentration 8Thirty percent decrease in fluorescence intensity [7]
Bovine serum albumin bindingTwo-fold quantum-yield enhancement [6]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

721.3798910 g/mol

Monoisotopic Mass

721.3798910 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-10-2024

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